8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
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Overview
Description
The compound “8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile” is a complex organic molecule. It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines have been known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Synthesis and Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for a range of biological activities. These compounds are recognized for their potential anti-inflammatory, analgesic, antitumor, and antimicrobial properties. For example, novel 1-pyrazolylpyridin-2-ones were synthesized and demonstrated significant anti-inflammatory and analgesic activities comparable to standard drugs such as indomethacin (Ismail et al., 2007). Similarly, pyrazolopyranopyrimidine C-glycoside derivatives were synthesized, showing promising antitumor and antimicrobial effects (Hafez & El-Gazzar, 2015).
Antimicrobial and Antitumor Potential
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has led to the identification of compounds with significant antimicrobial and antitumor activities. These compounds were evaluated against various human cancer cell lines and showed high activity, indicating their potential as therapeutic agents (Deshmukh et al., 2016).
Corrosion Inhibition
In addition to their biological applications, pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their corrosion inhibition properties. These studies have shown that such compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable in industrial applications (Abdel Hameed et al., 2020).
Future Directions
The field of pyrimidine chemistry continues to be a vibrant area of research, with new synthetic methods and biological activities being discovered regularly. Future research could focus on developing more efficient synthetic methods, exploring new biological activities, and investigating the structure-activity relationships of pyrimidine derivatives . This could potentially lead to the discovery of new drugs and therapeutic agents.
Mechanism of Action
Target of Action
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine and pyrrolo[3,2-e]pyrimidine, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
These compounds exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases .
Biochemical Pathways
The inhibition of protein kinases can affect various cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
The inhibition of protein kinases can lead to the control of cell growth, potentially leading to anticancer effects .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-11-15-5-6-22(10-12-3-2-4-14(18)7-12)17(15)23-16(21-11)13(8-19)9-20-23/h2-4,7,9H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFKDWTXGOMOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3CC4=CC(=CC=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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